Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral and anti-oxidative agent.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity
Mechanism of Action
The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Another benzofuran derivative with similar synthetic routes.
4-Phenyl-2-((3-arylsydnon-4-yl-methylene)hydrazono)-2,3-dihydro-thiazoles: Compounds with similar biological activities but different core structures
Uniqueness
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
82131-02-0 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3 |
InChI Key |
HYPNCOUCYZGSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O |
Origin of Product |
United States |
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